molecular formula C15H26N2O8 B583397 N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine CAS No. 752200-93-4

N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine

Cat. No.: B583397
CAS No.: 752200-93-4
M. Wt: 362.379
InChI Key: KLJVHTFKVKHTIN-JTQLQIEISA-N
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Description

“N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine” is a chemical compound with the molecular formula C15H26N2O8 . It is a derivative of lysine, an essential amino acid . The compound has an average mass of 362.375 Da and a monoisotopic mass of 362.168915 Da .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C15H26N2O8 . It has one defined stereocenter .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3 . Its boiling point is 614.8±55.0 °C at 760 mmHg . The compound has a molar refractivity of 85.3±0.3 cm3 . It has 10 H bond acceptors, 4 H bond donors, and 13 freely rotating bonds . Its polar surface area is 153 Å2 .

Scientific Research Applications

Advanced Glycation End Products (AGEs) and Oxidative Stress Markers

  • Novel α-Oxoamide AGEs Identification : A study explored the reaction cascades involving glyoxal, methylglyoxal, and N2-t-Boc-lysine, leading to the identification of novel amide AGEs such as N6-glyoxylyl lysine and N6-pyruvoyl lysine. These compounds were suggested as potential markers for oxidative stress, furthering understanding of AGE-related mechanisms in conditions like liver cirrhosis and aging (Baldensperger et al., 2018).

Protein Modification and Cross-Linking

  • Novel Amidine Protein Cross-Links : Another research highlighted the formation of novel amidine cross-link structures via the reaction of glyoxal with lysine, introducing a new pathway for protein modification through advanced glycation end products (AGEs) formation. This underscores the complexity and variety of protein modifications occurring through glycation processes (Eggen & Glomb, 2021).

Biotechnological and Nanotechnology Applications

  • Magnetic Nanoparticles for Protein Binding : Utilizing derivatives like Nalpha,Nalpha-bis(carboxymethyl)lysine, FePt magnetic nanoparticles were developed for selectively binding histidine-tagged proteins. This innovation serves as a versatile tool for protein separation and transportation, illustrating the compound's utility in nanotechnology and biotechnological applications (Xu et al., 2004).

Biochemical Synthesis and Enzyme Catalysis

  • Simultaneous Synthesis of Bioactive Compounds : Research on engineered Escherichia coli aspartate aminotransferase variants demonstrated the simultaneous synthesis of L-homophenylalanine and N6-protected-2-oxo-6-amino-hexanoic acid, highlighting the compound's role in facilitating the production of angiotensin-converting enzyme inhibitors. This study exemplifies the compound's potential in enzyme catalysis and the synthesis of bioactive molecules (Lo et al., 2009).

Protein Immobilization for Analytical Applications

  • Oriented Immobilization of Proteins : N,N′-bis(carboxymethyl)-L-lysine (ANTA) was used for the reversible and oriented immobilization of histidine-tagged proteins onto silica gel. This approach facilitated the development of novel analytical tools for studying interactions between receptors and drugs, showcasing the compound's utility in creating sophisticated biosensors and chromatography columns (Gao et al., 2015).

Safety and Hazards

When handling “N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a competitive inhibitor of bitter taste receptor 4, with an IC50 of 59 nM . Additionally, it is used in the preparation of amino acid derivatives, which can serve as metal ion chelating agents. The interactions of this compound with these biomolecules are primarily based on its structural features, which allow it to bind to specific sites on the target molecules.

Cellular Effects

This compound influences various cellular processes and functions. Amino acids and their derivatives, including this compound, are recognized for their ergogenic benefits, which include influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage . These effects are mediated through the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a competitive inhibitor of bitter taste receptor 4, this compound binds to the receptor’s active site, preventing the binding of its natural ligand . This interaction results in the inhibition of the receptor’s activity, thereby modulating the associated signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. While specific data on the temporal effects of this compound are limited, it is essential to consider the compound’s stability and potential degradation products when conducting in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing physical and mental performance. At higher doses, there may be potential toxic or adverse effects. It is important to determine the threshold levels and safe dosage ranges for this compound to avoid any harmful outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. The compound interacts with enzymes and cofactors that facilitate its conversion and utilization within the body. These interactions can affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can impact its bioavailability and effectiveness in biochemical applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for elucidating its precise role in cellular processes .

Properties

IUPAC Name

(2S)-2-[bis(carboxymethyl)amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O8/c1-15(2,3)25-14(24)16-7-5-4-6-10(13(22)23)17(8-11(18)19)9-12(20)21/h10H,4-9H2,1-3H3,(H,16,24)(H,18,19)(H,20,21)(H,22,23)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJVHTFKVKHTIN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718169
Record name N~6~-(tert-Butoxycarbonyl)-N~2~,N~2~-bis(carboxymethyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752200-93-4
Record name N~6~-(tert-Butoxycarbonyl)-N~2~,N~2~-bis(carboxymethyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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